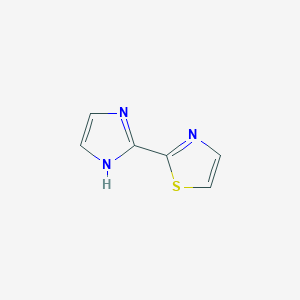

2-(1H-imidazol-2-yl)thiazole

Descripción general

Descripción

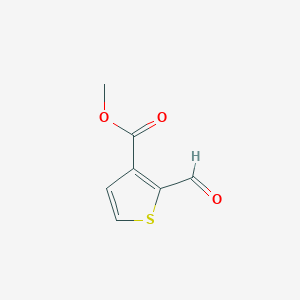

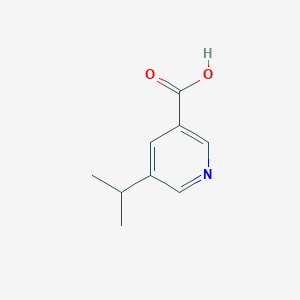

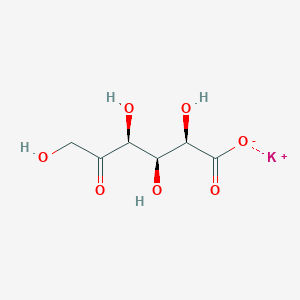

2-(1H-imidazol-2-yl)thiazole is a compound that contains both an imidazole and a thiazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiazole is a similar heterocyclic compound that contains sulfur and nitrogen atoms .

Synthesis Analysis

The synthesis of 2-(1H-imidazol-2-yl)thiazole involves a series of heterocyclic reactions . In one study, 1H-imidazole-2-carbaldehyde was allowed to react with thiosemicarbazide in refluxing 60% ethyl alcohol solution to form 2-(1H-imidazol-2-yl)methylidenehydrazinecarbothioamide .Molecular Structure Analysis

The molecular structure of 2-(1H-imidazol-2-yl)thiazole was determined using 1H NMR, 13C NMR, and elemental analysis . The compound has a molecular formula of C6H5N3S and an average mass of 151.189 Da .Chemical Reactions Analysis

The chemical reactions involving 2-(1H-imidazol-2-yl)thiazole are complex and varied. For instance, it has been used in the synthesis of various biologically active substances, including antimicrobial agents .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms .Aplicaciones Científicas De Investigación

Anticancer Properties

- Synthesis of Benzimidazole–Thiazole Derivatives as Anticancer Agents : A study by Nofal et al. (2014) focused on synthesizing benzimidazole derivatives, including those incorporating the 2-(1H-imidazol-2-yl)thiazole scaffold. These compounds showed promising anticancer activity against HepG2 and PC12 cancer cell lines (Nofal et al., 2014).

- Anticancer Evaluation of Imidazole Derivatives : Edukondalu et al. (2021) synthesized a series of imidazole derivatives showing significant anticancer activity against various human cancer cell lines, including breast, lung, colon, and ovarian cancers (Edukondalu et al., 2021).

- Anticancer Activities of Imidazol-2-ylthio Derivatives : Duran and Demirayak (2012) reported the synthesis of imidazole derivatives that exhibited reasonable anticancer activity against a range of cancer types, particularly melanoma (Duran & Demirayak, 2012).

Antimicrobial Properties

- Antifungal Activity of Benzimidazole Derivatives : Brahmeshwari and Gullapelli (2014) synthesized compounds from the imidazole class that exhibited antifungal properties (Brahmeshwari & Gullapelli, 2014).

- Antibacterial and Antifungal Activity : Reddy and Reddy (2010) created derivatives that showed antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity (Reddy & Reddy, 2010).

- Antitubercular Activity of Imidazo[2,1-b][1,3,4]thiadiazole Derivatives : Patel et al. (2017) reported compounds with notable in vitro antitubercular activity against Mycobacterium tuberculosis (Patel et al., 2017).

Other Applications

- Pharmaceutical Applications : Karimian (2009) discussed the potential of imidazothiazoles, including imidazo[2,1-b]thiazoles, in pharmaceutical applications, particularly in stimulating the expression of endothelial nitric oxide synthase (Karimian, 2009).

- Catalytic Applications : Lai et al. (2015) explored the use of imidazole and thiazole derivatives in catalysis, specifically in the hydration of phenylacetylene (Lai et al., 2015).

Safety And Hazards

Direcciones Futuras

The future research directions for 2-(1H-imidazol-2-yl)thiazole are promising. There is a growing interest in the design and synthesis of five-membered antimicrobial heterocyclic compounds containing sulfur and nitrogen atoms . Furthermore, recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the potential of these compounds in various applications .

Propiedades

IUPAC Name |

2-(1H-imidazol-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWJQJWRWJGSHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624015 | |

| Record name | 2-(1H-Imidazol-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-imidazol-2-yl)thiazole | |

CAS RN |

438545-36-9 | |

| Record name | 2-(1H-Imidazol-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid](/img/structure/B1612919.png)

![2-(Methylthio)thiazolo[4,5-c]pyridine](/img/structure/B1612924.png)